(E)-4-Octenoic acid
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Overview
Description
(e)-4-Octenoic acid, also known as (E)-4-octenoate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms this compound exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa) this compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm and adiposome this compound has a greasy taste.
Scientific Research Applications
Synthesis and Chemical Properties
(E)-4-Octenoic acid and its derivatives are utilized in various synthesis processes. For instance, E-(R)-5-Hydroxy-2-hexenoic acid and E-(4R,5R,7R)-trihydroxy-2-octenoic acid were synthesized from poly-(R)-3-hydroxy-butanoate (PHB) and (−)-tartaric acid, respectively, demonstrating the compound's utility in organic synthesis (Schnurrenberger, Hungerbühler, & Seebach, 1984).
The compound has been identified as a key intermediate in biosynthetic pathways. For instance, in the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, a critical amino acid in cyclosporin A, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid was identified as a key intermediate (Offenzeller et al., 1993).
Applications in Material Science
- This compound derivatives have been explored for their potential applications in material science. For example, the surface structure and reaction pathways of 7-octenoic acid on copper were studied, providing insights into how such compounds interact with metal surfaces, which is crucial for applications in coatings and catalysis (Bavisotto et al., 2021).
Role in Biological Systems
This compound derivatives also play a role in biological systems. For example, the structure of acinetoferrin, a siderophore from Acinetobacter haemolyticus, revealed that it contains (E)-2-octenoic acid as a component, demonstrating the compound's involvement in biological processes like iron transport (Okujo et al., 1994).
In metabolic studies, metabolites such as 2-octenoic acid have been identified as potential biomarkers in diseases like ovarian cancer, indicating the compound's relevance in metabolic pathways and disease diagnosis (Ke et al., 2016).
Properties
CAS No. |
18776-92-6 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(E)-oct-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10)/b5-4+ |
InChI Key |
PFHBCQFBHMBAMC-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CCC(=O)O |
SMILES |
CCCC=CCCC(=O)O |
Canonical SMILES |
CCCC=CCCC(=O)O |
density |
d20 0.93 0.924-0.930 |
melting_point |
Mp ?4 ° 4°C |
18776-92-6 | |
physical_description |
Liquid Colourless liquid; Greasy aroma |
solubility |
Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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